Fenantridinas e derivados

Phenanthridines and their derivatives are a class of polycyclic heterocycles derived from phenanthrene, with at least one nitrogen atom in the structure. These compounds exhibit a wide range of biological activities due to their complex molecular structures and functional groups. In pharmaceutical research, they have been explored for their potential as therapeutic agents in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.

Phenanthridine derivatives are known for their structural flexibility, allowing for the introduction of different substituents such as alkyl, halogen, hydroxy, or amino groups. This modularity enables the fine-tuning of physicochemical properties, such as solubility, stability, and cellular uptake, which are crucial factors in drug development.

In addition to their pharmaceutical applications, phenanthridines also play significant roles in other fields like agrochemistry, where they can act as herbicides or fungicides due to their pesticidal properties. Their fluorescence characteristics make them valuable probes for analytical chemistry and sensing applications.

Overall, the diverse range of biological activities and synthetic versatility of phenanthridines and their derivatives positions them as promising candidates in multiple research areas within the chemical sciences.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

|

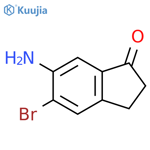

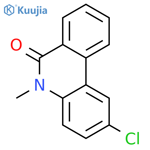

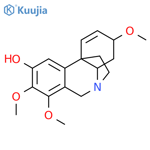

2-chloro-5-methylphenanthridin-6-one | 54960-76-8 | C14H10ClNO |

|

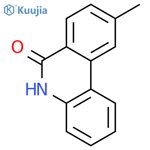

6(5H)-Phenanthridinone, 9-methyl- | 107622-37-7 | C14H11NO |

|

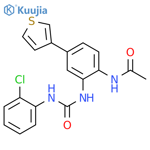

1-(6h-phenanthridin-5-yl)ethanone | 6327-08-8 | C15H13NO |

|

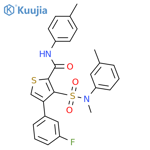

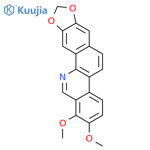

Nitidine chloride | 13063-04-2 | C21H18ClNO4 |

|

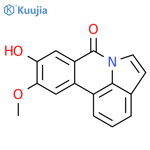

9-hydroxy-10-methoxy-1,2,3,4,5,12,15,16-octadehydrogalanthan-7-one | 88660-12-2 | C16H11NO3 |

|

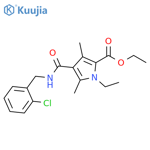

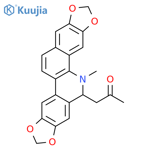

8-Acetonyldihydroavicine | 348098-59-9 | C23H19NO5 |

|

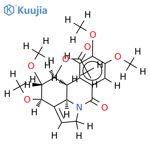

(3R,4aR,10bS)-3,7,8-trimethoxy-4,4a-dihydro-3H,6H-5,10b-ethanophenanthridin-9-ol | 6874-70-0 | C18H23NO4 |

|

Norchelerythrine | 6900-99-8 | C20H15NO4 |

|

1-O-acetyl-3-O-methyl-6-oxonarcissidine | 1393745-35-1 | C21H25NO7 |

|

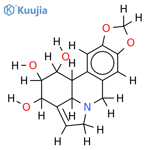

2-Epipancrassidine | 126381-95-1 | C16H17NO5 |

Literatura Relacionada

-

1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Sakandar Rauf,Chris Abell,David Klenerman Chem. Commun., 2006, 1721-1723

Fornecedores recomendados

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados